
2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid
Overview
Description
2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a pentanoic acid chain attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid typically involves the condensation of 3,5-dimethyl-pyrazole with a suitable pentanoic acid derivative. One common method is the reaction of 3,5-dimethyl-pyrazole with 2-bromopentanoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-pentanoic acid derivatives with oxidized methyl groups.
Reduction: Formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-pentanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The carboxylic acid group can also form ionic interactions with positively charged residues in the target protein.
Comparison with Similar Compounds
- 2-(3,5-Dimethyl-pyrazol-1-yl)-propanoic acid
- 2-(3,5-Dimethyl-pyrazol-1-yl)-butanoic acid
- 2-(3,5-Dimethyl-pyrazol-1-yl)-hexanoic acid
Comparison: 2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid is unique due to its specific chain length, which can influence its physical and chemical properties. Compared to its analogs with shorter or longer chains, it may exhibit different solubility, reactivity, and biological activity. The presence of the pyrazole ring and the specific substitution pattern also contribute to its distinct characteristics, making it a valuable compound for various applications.
Biological Activity
2-(3,5-Dimethyl-pyrazol-1-yl)-pentanoic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a five-membered heterocyclic structure with two nitrogen atoms in the pyrazole ring and a carboxylic acid functional group, which may facilitate interactions with various biological systems. The following sections summarize the synthesis, biological activities, and potential applications of this compound based on diverse sources.
Synthesis of this compound
The synthesis of this compound typically involves several steps that optimize yield and selectivity. Common methods include:
- Condensation Reactions : Utilizing hydrazines with α,β-unsaturated carbonyl compounds.
- Alkylation : Modifying the pyrazole structure through alkylation reactions.
- Functional Group Transformations : Modifying the carboxylic acid to enhance solubility and bioactivity.
These synthetic routes are essential for producing derivatives with improved pharmacological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The compound has shown significant antibacterial effects against strains like Escherichia coli and Staphylococcus aureus, achieving approximately 50% of the efficacy of standard antibiotics such as ampicillin .
- Cytotoxicity : In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including glioma and breast cancer cells. For instance, one derivative exhibited an IC50 value of 5.13 µM against C6 glioma cells, indicating potent anti-tumor activity .
- Mechanism of Action : The cytotoxicity is associated with apoptosis induction and cell cycle arrest in the G0/G1 phase, suggesting that it may effectively inhibit tumor growth through multiple pathways .
Comparative Analysis with Related Compounds
The unique structure of this compound enhances its biological activity compared to simpler analogs. Below is a comparison table highlighting structural characteristics and biological activities of related compounds:
Compound Name | Structure Characteristics | Unique Features | Biological Activity |
---|---|---|---|
3,5-Dimethylpyrazole | Simple pyrazole structure | Lacks side chains | Moderate biological activity |
4-Methylpyrazole | Methyl at position 4 | Different substitution pattern | Low cytotoxicity |
1H-Pyrazole | Basic pyrazole structure | No additional functional groups | Minimal activity |
2-(3,5-Dimethyl-pyrazol-1-yl)pentanoic acid | Pentanoic acid moiety with dimethyl-pyrazole | Enhanced interaction potential | High cytotoxicity |
This table underscores the significance of structural modifications in enhancing biological activity.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives, including this compound:
- Antibacterial Studies : Research demonstrated that this compound significantly inhibits bacterial growth, positioning it as a potential candidate for developing new antibiotics .
- Cytotoxicity Assessment : In a study evaluating various derivatives against cancer cell lines, the compound displayed notable cytotoxic effects with minimal toxicity to normal cells .
- Mechanistic Insights : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through ROS generation and cell cycle arrest mechanisms .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-9(10(13)14)12-8(3)6-7(2)11-12/h6,9H,4-5H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCONUUUICDYQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1C(=CC(=N1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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